3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline
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Overview
Description
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline is a complex organic compound characterized by the presence of multiple methoxy groups and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline typically involves multiple steps, starting with the preparation of the trimethoxyphenyl moiety. One common method involves the methylation of gallic acid derivatives using dimethyl sulfate in the presence of a base such as sodium hydroxide . The resulting trimethoxybenzoic acid can then be converted to the corresponding aniline derivative through a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.
Scientific Research Applications
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to the disruption of microtubule dynamics, ultimately resulting in cell
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-14(6-7-15-8-10-17(22-2)11-9-15)21-16-12-18(23-3)20(25-5)19(13-16)24-4/h8-14,21H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAXAQOSEYQXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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